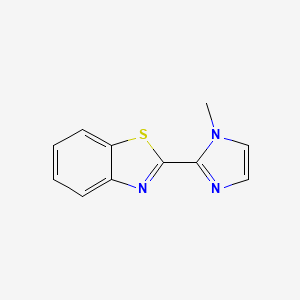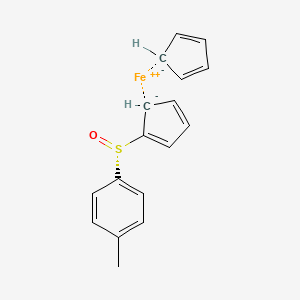
(S)-Ferrocenyl p-Tolyl Sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ferrocenyl p-Tolyl Sulfoxide is an organometallic compound that features a ferrocene moiety attached to a p-tolyl sulfoxide group. This compound is of significant interest in the field of asymmetric synthesis due to its chiral nature and unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ferrocenyl p-Tolyl Sulfoxide typically involves the oxidation of the corresponding sulfide. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to achieve the desired sulfoxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Ferrocenyl p-Tolyl Sulfoxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide group can be reduced back to the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfoxide sulfur.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding sulfides.
Substitution: Various substituted sulfoxides depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-Ferrocenyl p-Tolyl Sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential in biological systems due to its redox properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific chiral centers.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which (S)-Ferrocenyl p-Tolyl Sulfoxide exerts its effects is primarily through its ability to act as a chiral ligand. It can coordinate to metal centers, influencing the stereochemistry of the resulting complexes. This coordination can affect various molecular targets and pathways, particularly in catalytic processes where the chiral environment is crucial for selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-Methyl p-Tolyl Sulfoxide
- ®-Ferrocenyl p-Tolyl Sulfoxide
- Ferrocenyl Methyl Sulfoxide
Uniqueness
(S)-Ferrocenyl p-Tolyl Sulfoxide stands out due to its combination of a ferrocene moiety and a chiral sulfoxide group. This unique structure provides both redox activity and chiral properties, making it highly valuable in asymmetric synthesis and catalysis. Compared to similar compounds, it offers a distinct balance of stability, reactivity, and selectivity.
Propriétés
Formule moléculaire |
C17H16FeOS |
|---|---|
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,3-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) |
InChI |
InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q2*-1;+2/t14-;;/m1../s1 |
Clé InChI |
QAAXXGKGRWQHLR-FMOMHUKBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[S@](=O)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[Fe+2] |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


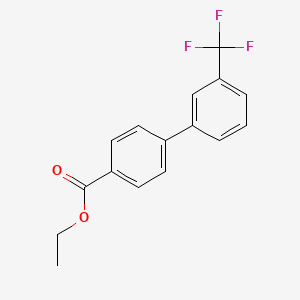
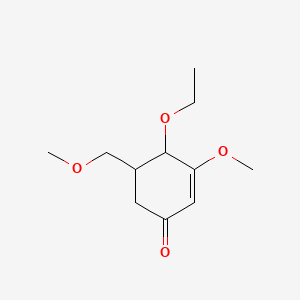
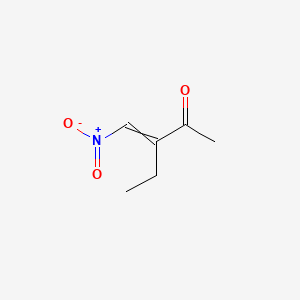
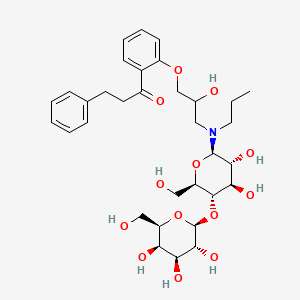
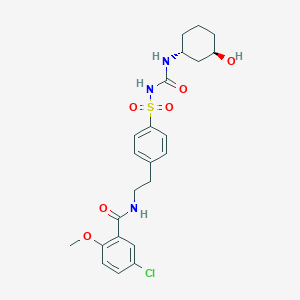
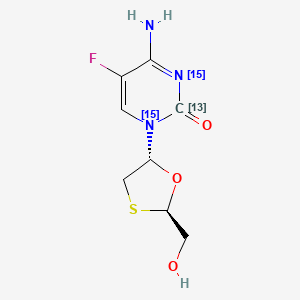
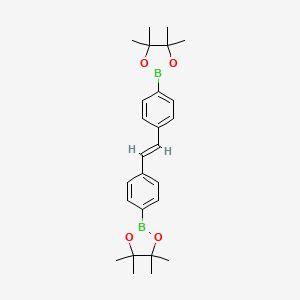
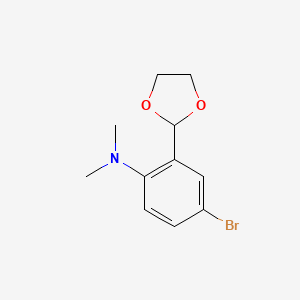
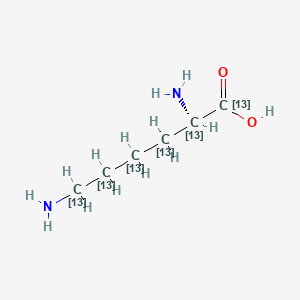
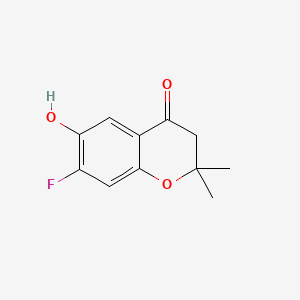
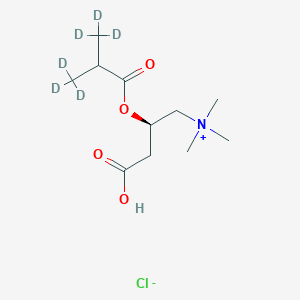
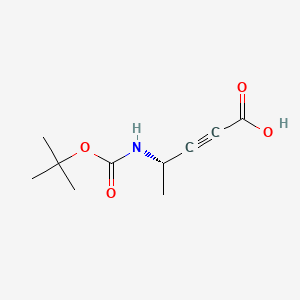
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)
